molecular formula C9H10ClN B13586605 4-chloro-2,3-dihydro-1H-inden-2-amine

4-chloro-2,3-dihydro-1H-inden-2-amine

Cat. No.: B13586605
M. Wt: 167.63 g/mol
InChI Key: KGCCAZYBJASVSZ-UHFFFAOYSA-N
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Description

4-chloro-2,3-dihydro-1H-inden-2-amine is an organic compound with the molecular formula C9H10ClN It is a derivative of indene, a bicyclic hydrocarbon, and contains a chlorine atom and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,3-dihydro-1H-inden-2-amine typically involves the reaction of 4-chloroindanone with ammonia or an amine under reducing conditions. One common method is the reduction of 4-chloroindanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction is usually carried out at room temperature or under reflux conditions to yield the desired amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using similar reducing agents. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-2,3-dihydro-1H-inden-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom may also participate in halogen bonding, further affecting the compound’s activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2,3-dihydro-1H-inden-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the chlorine atom and the amine group at specific positions allows for unique interactions with molecular targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

4-chloro-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C9H10ClN/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7H,4-5,11H2

InChI Key

KGCCAZYBJASVSZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC=C2Cl)N

Origin of Product

United States

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